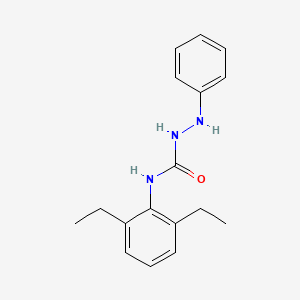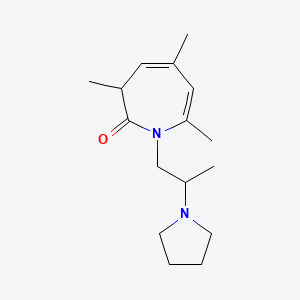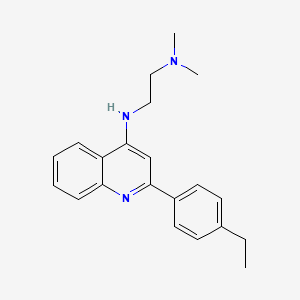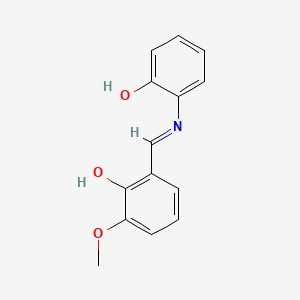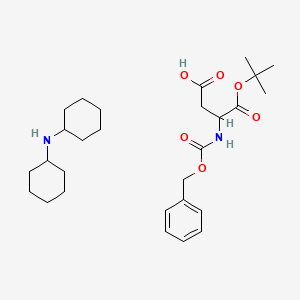
Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron is a chemical compound with the molecular formula C16H28B2N4O8 and a molecular weight of 426.04 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride . The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron is utilized in a range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology and medicine, it may be employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron can be compared with other similar compounds, such as other boron-containing compounds used in organic synthesis and catalysis. Some similar compounds include Bis(pinacolato)diboron and Bis(neopentyl glycolato)diboron . The uniqueness of Bis(N,N,N’,N’-tetramethyl-D-tartaramide glycolato)diboron lies in its specific chemical structure and reactivity, which may offer distinct advantages in certain applications.
Properties
Molecular Formula |
C16H28B2N4O8 |
|---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
(4S,5S)-2-[(4S,5S)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide |
InChI |
InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m0/s1 |
InChI Key |
LANVQSVBEALBNB-BJDJZHNGSA-N |
Isomeric SMILES |
B1(O[C@@H]([C@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@@H]([C@H](O2)C(=O)N(C)C)C(=O)N(C)C |
Canonical SMILES |
B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)


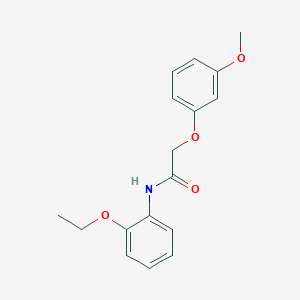
![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
